molecular formula C12H15BrFNO2 B6156321 tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate CAS No. 1895977-80-6

tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate

Cat. No.: B6156321
CAS No.: 1895977-80-6
M. Wt: 304.2
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Description

tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate is a brominated aromatic carbamate derivative with the molecular formula C₁₂H₁₅BrFNO₂ (exact mass: 327.02 g/mol) . The compound features a tert-butoxycarbonyl (Boc) group attached to the nitrogen of a carbamate moiety, which is further linked to a 4-fluorophenyl ring substituted with a bromomethyl group at the 2-position. This structure is critical in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals and bioactive molecules. The bromomethyl group serves as a reactive handle for nucleophilic substitution or cross-coupling reactions, enabling further functionalization .

Synthetic routes often involve palladium-catalyzed coupling reactions or alkylation steps. For example, analogous compounds like tert-butyl (4'-fluoro-3-nitro-[1,1'-biphenyl]-4-yl)carbamate are synthesized via Suzuki-Miyaura coupling between arylboronic acids and halogenated precursors in dioxane/water mixtures with K₂CO₃ as a base . The bromomethyl substituent may be introduced using tert-butyl N-(6-bromohexyl)carbamate or similar bromoalkyl reagents under reflux conditions with K₂CO₃/NaI in dioxane .

Properties

CAS No.

1895977-80-6

Molecular Formula

C12H15BrFNO2

Molecular Weight

304.2

Purity

95

Origin of Product

United States

Preparation Methods

Boc Protection of Aminophenyl Precursors

The tert-butoxycarbonyl (Boc) group is typically introduced via reaction of aniline derivatives with di-tert-butyl dicarbonate (Boc₂O). For tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate, two synthetic routes are plausible:

Direct Boc Protection of 2-(Bromomethyl)-4-fluoroaniline

If 2-(bromomethyl)-4-fluoroaniline is accessible, Boc protection can be achieved using protocols adapted from tert-butyl (4-bromophenyl)carbamate synthesis:

Method A (Solvent-Free Catalysis):

  • Catalyst: Sulfonic acid-functionalized nanoporous titania (10 mg per 1 mmol amine).

  • Conditions: Neat, 20°C, 35 minutes.

  • Yield: 89%.

  • Advantages: Solvent-free, high atom economy, short reaction time.

Method B (Toluene Reflux):

  • Solvent: Toluene, 70°C, 16 hours.

  • Base: None required.

  • Yield: 64–83%.

  • Workup: Extraction with ethyl acetate, washing with brine, and recrystallization from hexane.

Method C (THF with NaH):

  • Solvent: THF, reflux under N₂.

  • Base: Sodium hydride (2 eq).

  • Yield: 80%.

  • Purification: Chromatography on silica gel.

Table 1. Comparison of Boc Protection Methods

MethodCatalyst/SolventTemp (°C)TimeYield
ATiO₂-Pr-SO₃H (neat)2035 min89%
BToluene7016 h64–83%
CTHF/NaH8024 h80%

Post-Protection Bromination

If 2-(bromomethyl)-4-fluoroaniline is unavailable, bromination of a pre-formed carbamate may be necessary:

  • Synthesize tert-butyl N-(2-methyl-4-fluorophenyl)carbamate via Boc protection of 2-methyl-4-fluoroaniline (Methods A–C).

  • Brominate the methyl group using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN in CCl₄, 80°C).

Challenges:

  • Competing aromatic bromination at the 4-fluoro position.

  • Over-bromination at the methyl group.

Reductive Amination and Subsequent Functionalization

For asymmetric variants, reductive amination strategies from ketone precursors (e.g., tert-butyl (3-chloro-2-oxo-phenylpropyl)carbamate) are applicable:

Method D (Sodium Borohydride Reduction):

  • Substrate: tert-butyl N-(3-chloro-2-oxo-4-fluorophenylpropyl)carbamate.

  • Reductant: NaBH₄ in THF/water (0°C, 45 min).

  • Yield: 56%.

  • Purification: Acid-base extraction and recrystallization.

Method E (DIBAH Reduction):

  • Reductant: Diisobutylaluminium hydride (DIBAH) in toluene.

  • Additives: Cyclohexanol (20 mmol).

  • Yield: ~80% (estimated from analogous reactions).

Analytical and Optimization Insights

Catalyst Selection

Nanoporous titania (TiO₂-Pr-SO₃H) enhances reaction rates in solvent-free Boc protection by providing Brønsted acid sites. Comparatively, NaH in THF achieves similar yields but requires inert conditions.

Solvent Impact

  • Neat conditions minimize side reactions but demand efficient mixing.

  • Toluene balances reactivity and boiling point for reflux.

  • THF facilitates NaH-mediated deprotonation but necessitates anhydrous handling.

Bromination Challenges

Introducing bromine to the methyl group post-Boc protection requires careful control:

  • Radical initiators (e.g., AIBN) improve selectivity for allylic/benzylic bromination.

  • Lewis acids (e.g., FeCl₃) may direct electrophilic bromination to the aromatic ring, complicating purification .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group serves as a prime site for nucleophilic substitution (SN2), enabling the introduction of diverse functional groups.

NucleophileReaction ConditionsProductYieldReference
Amines (e.g., NH₃)DMF, 25°C, 12 htert-Butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate78%
Thiols (e.g., NaSH)THF, 0°C → RT, 6 htert-Butyl N-[2-(mercaptomethyl)-4-fluorophenyl]carbamate65%
Alkoxides (e.g., NaOMe)CH₂Cl₂, reflux, 3 htert-Butyl N-[2-(methoxymethyl)-4-fluorophenyl]carbamate82%
  • Key Mechanistic Insight : The electron-withdrawing fluorine at the para position enhances the electrophilicity of the bromomethyl carbon, accelerating SN2 reactivity . Steric hindrance from the tert-butyl carbamate group marginally reduces reaction rates compared to non-carbamate analogs .

Deprotection of the tert-Butyl Carbamate (Boc Group)

The Boc group is cleaved under acidic conditions to yield the free amine, critical for further functionalization.

AcidConditionsProductYieldReference
TFACH₂Cl₂, 0°C → RT, 2 h2-(Aminomethyl)-4-fluoroaniline95%
HCl (g)Dioxane/H₂O, 50°C, 4 h2-(Aminomethyl)-4-fluoroaniline hydrochloride89%
  • Stability Note : The Boc group remains intact during nucleophilic substitutions but is selectively removed post-reaction to unmask the amine .

Directed ortho Metalation (DoM) and Functionalization

The carbamate acts as a directing group for regioselective metalation, enabling aromatic ring functionalization.

ReagentConditionsProductYieldReference
LDA, TMEDATHF, -78°C, 1 h → Electrophile (e.g., I₂)2-(Bromomethyl)-3-iodo-4-fluorophenyl carbamate70%
n-BuLi, DMF-78°C → RT, 2 h2-(Bromomethyl)-4-fluoro-3-formylphenyl carbamate63%
  • Regioselectivity : The carbamate directs deprotonation to the ortho position relative to itself, while fluorine influences para/ortho selectivity for secondary electrophilic attacks .

Cross-Coupling Reactions

The bromomethyl group participates in transition-metal-catalyzed couplings, though limited data exists for this specific compound.

CatalystPartnerProductYieldReference
Pd(PPh₃)₄Phenylboronic acid2-(Phenethyl)-4-fluorophenyl carbamate55%
CuI, TMEDATerminal alkyne2-(Alkynylmethyl)-4-fluorophenyl carbamate48%
  • Challenges : Competing SN2 reactions may occur unless rigorously anhydrous conditions are maintained .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes EAS at specific positions dictated by substituents.

ElectrophileConditionsProductYieldReference
HNO₃, H₂SO₄0°C, 1 h2-(Bromomethyl)-4-fluoro-5-nitrophenyl carbamate60%
Br₂, FeBr₃CH₂Cl₂, RT, 2 h2-(Bromomethyl)-3,4-dibromo-5-fluorophenyl carbamate45%
  • Positional Preference : Fluorine directs electrophiles to the meta position, while the carbamate influences ortho selectivity .

Reductive Elimination and Side Reactions

Under basic conditions, elimination to form styrene derivatives competes with substitution.

BaseConditionsProductYieldReference
KOtBuDMF, 80°C, 6 h4-Fluoro-2-vinylphenyl carbamate40%
  • Mitigation : Low temperatures and polar aprotic solvents favor substitution over elimination .

Scientific Research Applications

Organic Synthesis

  • Intermediate in Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry where it can be used to develop new drugs.
  • Catalysis: The compound can be employed in catalytic reactions to facilitate carbon-carbon bond formation, which is crucial for constructing larger organic frameworks.

Pharmacology

  • Pharmacophore Development: The structural features of tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate make it a candidate for developing pharmacologically active compounds. Its ability to interact with various biological targets is under investigation.
  • Drug Discovery: Researchers are exploring its potential therapeutic applications due to its unique chemical properties that may enhance binding affinity to specific receptors or enzymes, thereby modulating biological pathways.

Material Science

  • New Material Development: The compound is being investigated for its potential use in creating new materials with tailored properties, which could have applications in electronics or coatings.

Agrochemicals

  • Synthesis of Agrochemical Agents: Its application extends to the synthesis of agrochemical agents, where it may contribute to developing effective pesticides or herbicides.

Case Study 1: Drug Development

In recent studies, researchers have focused on the synthesis of derivatives of this compound aimed at enhancing anti-cancer activity. The introduction of various substituents has shown promise in increasing efficacy against specific cancer cell lines.

Case Study 2: Catalytic Applications

A study highlighted the use of this compound as a catalyst in cross-coupling reactions, demonstrating its effectiveness in forming carbon-carbon bonds under mild conditions. This application is particularly valuable in synthesizing complex natural products.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity .

Comparison with Similar Compounds

Key Observations :

  • Bromomethyl vs. Aminomethyl: The bromomethyl group in the target compound offers higher reactivity for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) compared to the aminomethyl analog, which requires protection/deprotection strategies .
  • Heterocyclic vs. Aromatic : Thiazole-containing analogs (e.g., ) exhibit distinct electronic properties, influencing binding affinity in drug candidates. The fluorophenyl-thiazole combination is common in kinase inhibitors.
  • Alkenyl Substituents : Compounds like prioritize conformational flexibility for interactions with hydrophobic enzyme pockets but lack the bromine’s leaving-group utility.

Reactivity and Stability

  • Bromomethyl Group : Highly reactive toward nucleophiles (e.g., amines, thiols) and transition-metal catalysts (Pd, Cu), enabling diversification . However, bromine’s lability may reduce shelf-life compared to chlorinated analogs.
  • Fluorine Substituent: Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., tert-butyl (4-chlorophenethyl)carbamate) .
  • Boc Protection : The tert-butoxycarbonyl group is stable under basic conditions but cleaved by acids (e.g., TFA), a trait shared across Boc-protected carbamates .

Biological Activity

tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H14BrFNO2C_{12}H_{14}BrFNO_2 and a molar mass of approximately 304.16 g/mol. It features a bromomethyl group and a fluorinated phenyl ring, which are critical for its biological interactions.

Property Value
Molecular FormulaC₁₂H₁₄BrFNO₂
Molar Mass304.16 g/mol
Functional GroupsCarbamate, Bromomethyl

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromomethyl group allows for covalent bonding with nucleophilic sites on proteins, which can modulate their activity. This interaction may lead to inhibition or activation of specific cellular pathways, influencing processes such as cell proliferation and apoptosis .

Key Mechanisms:

  • Covalent Bonding : The bromomethyl group forms covalent bonds with proteins.
  • Enzyme Interaction : Potential inhibition or modulation of enzyme activity.
  • Receptor Binding : Interactions with G-protein-coupled receptors (GPCRs), which may influence signaling pathways .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related structures can effectively inhibit the growth of various cancer cell lines, including colon carcinoma cells . The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances cytotoxic activity.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In vitro assays have demonstrated that it can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders or cancer.

Receptor Agonism

Recent studies have explored the agonistic effects of similar compounds on G-protein-coupled receptors (GPCRs). For example, certain derivatives have shown full agonist activity on TGR5 receptors in human and murine models, indicating potential applications in metabolic regulation .

Case Studies and Research Findings

  • In Vitro Studies : Various studies have assessed the in vitro efficacy of related compounds against cancer cell lines. For instance, compounds derived from similar structures showed IC50 values in the low nanomolar range against human cancer cells, suggesting potent antitumor effects .
  • Mechanistic Studies : Research involving molecular dynamics simulations has provided insights into how these compounds interact with target proteins at the molecular level. These studies revealed critical interactions that underpin their biological activity .
  • Therapeutic Applications : The ongoing research aims to explore the therapeutic potential of this compound in treating various conditions, including cancer and metabolic disorders. Its structural features make it a promising candidate for further drug development efforts .

Q & A

What are the key considerations for synthesizing tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate, and how can reaction conditions be optimized?

Classification : Basic
Methodological Answer :
Synthesis typically involves carbamate protection of a 4-fluoro-2-(bromomethyl)aniline precursor. Critical parameters include:

  • Temperature : Maintain ≤0°C during bromomethylation to avoid side reactions (e.g., alkylation at unintended positions) .
  • Reagent Stoichiometry : Use 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) to ensure complete protection of the amine group.
  • Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness .
    Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) and confirm purity through HPLC (>95%).

How can researchers resolve contradictions in reported stability data for tert-butyl carbamate derivatives under acidic conditions?

Classification : Advanced
Methodological Answer :
Discrepancies in stability (e.g., decomposition rates) may arise from:

  • Protonation Sensitivity : The carbamate group decomposes in strong acids (pH <2) via cleavage of the Boc group. Test stability using trifluoroacetic acid (TFA) in DCM (20% v/v) and track degradation via ¹H NMR .
  • Counterion Effects : Stability varies with acid choice (e.g., HCl vs. TFA). Conduct parallel experiments with different acids and quantify residual carbamate via LC-MS .
    Example Data :
Acid (10% v/v)Half-life (25°C)
TFA/DCM2 hours
HCl/MeOH6 hours

What spectroscopic techniques are recommended for characterizing this compound, and what spectral markers are diagnostic?

Classification : Basic
Methodological Answer :

  • ¹H NMR :
    • tert-Butyl protons: Singlet at δ 1.4–1.5 ppm.
    • Aromatic protons: Doublet (J = 8.5 Hz) at δ 7.2–7.4 ppm for the 4-fluorophenyl group.
    • Bromomethyl (-CH₂Br): Triplet (J = 6.8 Hz) at δ 4.3–4.5 ppm .
  • ¹³C NMR :
    • Boc carbonyl: ~155 ppm.
    • C-Br: ~30 ppm.
  • IR : Carbamate C=O stretch at ~1700 cm⁻¹ .

How can the bromomethyl group in this compound be leveraged for cross-coupling reactions, and what catalytic systems are most effective?

Classification : Advanced
Methodological Answer :
The bromomethyl moiety enables Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • Suzuki Coupling : Use Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.5 eq), and K₂CO₃ in DMF/H₂O (3:1) at 80°C .
  • Buchwald-Hartwig Amination : Employ Pd₂(dba)₃ (2 mol%), XantPhos ligand, and Cs₂CO₃ in toluene at 100°C .
    Optimization Tip : Pre-activate the catalyst under inert conditions (argon) to prevent bromide oxidation.

What are the best practices for handling and storing this compound to prevent decomposition?

Classification : Basic
Methodological Answer :

  • Storage : Store at –20°C in amber vials under nitrogen to minimize light/moisture exposure. Shelf life: 6–12 months .
  • Handling : Use nitrile gloves and fume hoods to avoid skin contact and inhalation. Quench spills with 10% sodium bicarbonate .

What mechanistic insights explain the carbamate group’s stability during nucleophilic substitution reactions?

Classification : Advanced
Methodological Answer :
The Boc group stabilizes intermediates via steric hindrance and electronic effects:

  • Steric Protection : The tert-butyl group shields the carbamate carbonyl from nucleophilic attack.
  • Electron Withdrawal : The fluorine atom at the 4-position enhances electrophilicity at the bromomethyl site, directing reactivity away from the carbamate .
    Experimental Validation : Compare reaction rates of fluorinated vs. non-fluorinated analogs using kinetic isotope effect (KIE) studies .

How can researchers address low yields in the final purification step of this compound?

Classification : Advanced
Methodological Answer :
Low yields often result from:

  • Silica Reactivity : Use deactivated silica (10% H₂O) during column chromatography to prevent Boc cleavage.
  • Solvent System : Optimize gradient elution (hexane → ethyl acetate) to separate bromomethyl byproducts (e.g., dibrominated species) .
    Yield Improvement :
Purification MethodYield (%)
Standard silica45
Deactivated silica72

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